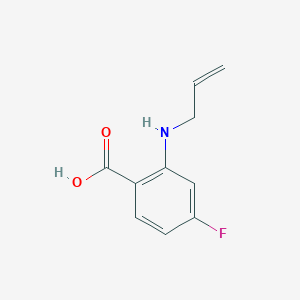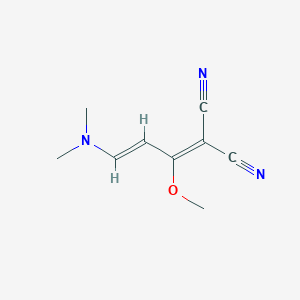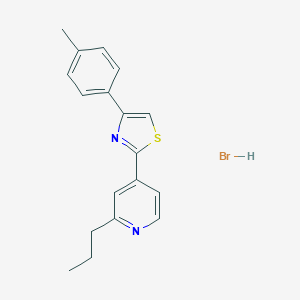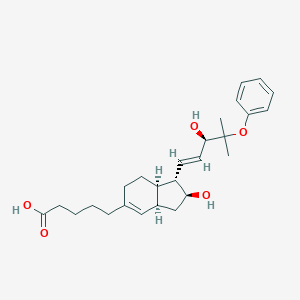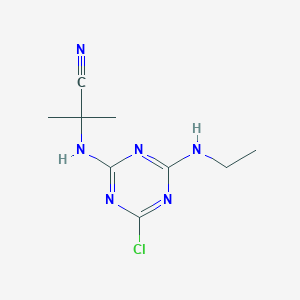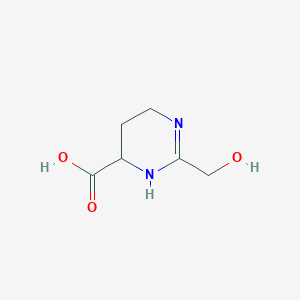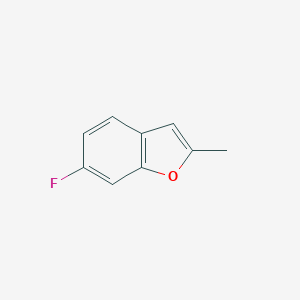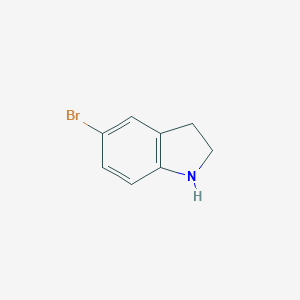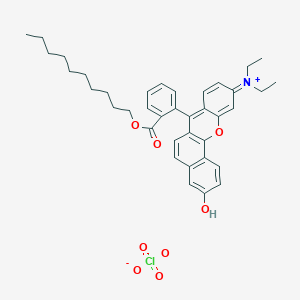
Chromoionophore XIII
Übersicht
Beschreibung
Chromoionophore XIII Description
Chromoionophores are a class of compounds that can form complexes with metal ions, leading to changes in their spectral properties. These changes can be utilized for sensing applications, such as detecting the presence of specific ions. Chromoionophore XIII is not explicitly mentioned in the provided papers, but the general behavior and characteristics of chromoionophores can be inferred from the studies on similar compounds.
Synthesis Analysis
The synthesis of chromoionophores often involves linking a chromophoric group to a crown ether or other ionophoric moiety. For instance, a series of chromoionophores were synthesized by connecting a coumarin moiety to an aza- or diaza-crown ether . Another approach involved photochemically preparing tautomeric chromoionophores from 1-aryloxyanthraquinones and 4'-aminobenzo-15-crown-5 ether . These methods highlight the versatility in designing chromoionophores with specific properties for targeted ion recognition.
Molecular Structure Analysis
The molecular structure of chromoionophores is crucial for their ability to complex with metal ions. The structure determines the selectivity and stability of the resulting complexes. For example, the presence of a carbonyl group in the coumarin and the deconjugation of the nitrogen atom of the aza-crown ether contribute to the high stability constants of the complexes formed with divalent 3d metal ions . The molecular geometry can also influence the formation of sandwich-type complexes, as seen with tautomeric chromoionophores that bind strontium and barium cations .
Chemical Reactions Analysis
Chromoionophores undergo specific chemical reactions upon binding with metal ions, leading to changes in their absorption spectra. These reactions are often studied using UV spectrometry, NMR spectroscopy, mass spectrometry, and theoretical calculations . The interaction between the chromophore and the complexed cations can be direct, through π-electrons, or via other atoms such as oxygen in carboxylic groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromoionophores, such as their absorption spectra, are significantly altered upon metal ion binding. For instance, a chromoionophore based on the dicyanovinylindane subunit shows strong spectral changes in the near-infrared range upon cation binding . The selectivity for specific ions, such as lithium and sodium , potassium , and mercury , is a key property that allows for the development of ion-selective sensors. Anion-controlled color changes have also been observed, demonstrating the versatility of chromoionophores in sensing applications .
Wissenschaftliche Forschungsanwendungen
1. Electrophoretic Analysis in Coagulation Studies
Chromoionophore XIII has been utilized in electrophoretic studies, particularly in analyzing coagulation factors. One study focused on the electrophoretic forms and quantification of the A and B subunits of factor XIII in subjects with inherited factor XIII deficiency, revealing insights into the genetic heterogeneity of these subunits (Board, Coggan, & Hamer, 1980).
2. Signal Control in Molecular Information Processing
Research on Chromoionophore XIII includes its application in molecular information processing, where it's used for effective signal control. A study demonstrated its 'off-on-off' signaling action for metal cationic inputs, highlighting its potential in designing new sensory materials (Kubo, Obara, & Tokita, 1999).
3. Anion Sensing via Hydrogen Bonding
Another important application of Chromoionophore XIII is in anion sensing, where it forms hydrogen bonds with analytically important substrates. This aspect is crucial in analytical chemistry and biochemistry for the colorimetric determination of anions in solution (Nishizawa, Kato, Hayashita, & Teramae, 1998).
4. Monomolecular Layer Formation for Template Utilization
The formation of monomolecular layers of Chromoionophore XIII at air/water interfaces has been studied for potential template applications. This study examined the stability and behavior of these layers, indicating potential use in creating densely packed protein arrays (Ishii, 2009).
5. Sensing and Detection of Uranyl Ions
Chromoionophore XIII is also effective in the selective detection of uranyl ions. A study highlighted its use in a calix[6]arene-based chromoionophore, showing a pronounced color change upon uranyl ion binding, which is crucial for optical sensing applications (Kubo, Maeda, Nakamura, & Tokita, 1994).
Zukünftige Richtungen
The use of chromoionophores, including Chromoionophore XIII, in ion-selective optodes is an important area of research in analytical and bioanalytical chemistry . Future challenges and research trends will likely focus on improving the pH cross-response and eliminating background optical interference .
Eigenschaften
IUPAC Name |
[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBGBLRJZYBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583530 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore XIII | |
CAS RN |
135656-96-1 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XIII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



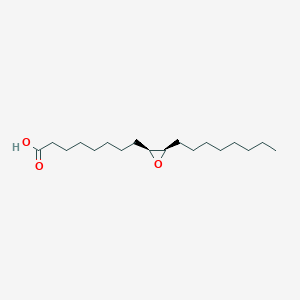

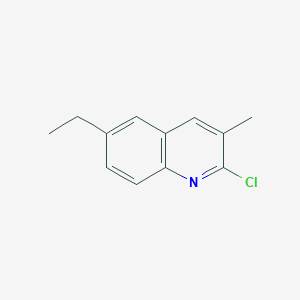
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

